molecular formula C14H18N2O4S B10889904 4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid

4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B10889904
M. Wt: 310.37 g/mol
InChI Key: OVVWZZSKFSWVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Functionalization: Introduction of the aminocarbonyl group and other substituents is carried out using standard organic synthesis techniques such as amination and acylation.

    Final Assembly: The final product is obtained by coupling the functionalized benzothiophene with a butanoic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production may involve:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring and the butanoic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biomolecular Probes: Utilized in the study of biological pathways and molecular interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Binding: It can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: May interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: Influences various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-methylbenzothiophene share structural similarities.

    Butanoic Acid Derivatives: Compounds such as 4-oxobutanoic acid and its analogs.

Uniqueness

    Structural Complexity: The combination of a benzothiophene core with a butanoic acid moiety and additional functional groups makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications set it apart from simpler analogs.

This detailed overview provides a comprehensive understanding of 4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

4-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H18N2O4S/c1-7-2-3-8-9(6-7)21-14(12(8)13(15)20)16-10(17)4-5-11(18)19/h7H,2-6H2,1H3,(H2,15,20)(H,16,17)(H,18,19)

InChI Key

OVVWZZSKFSWVGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.